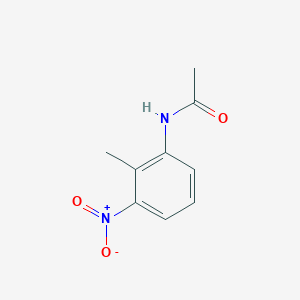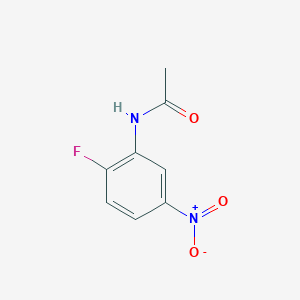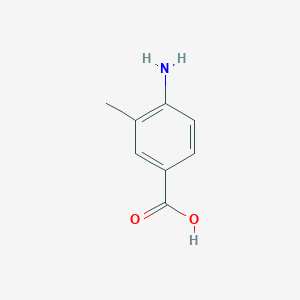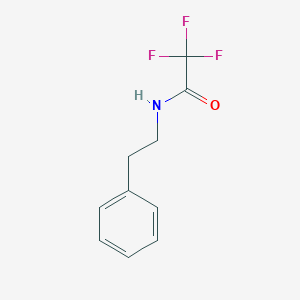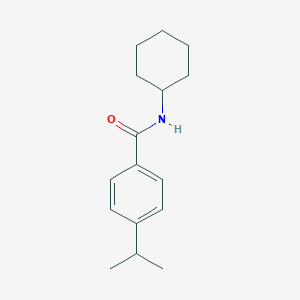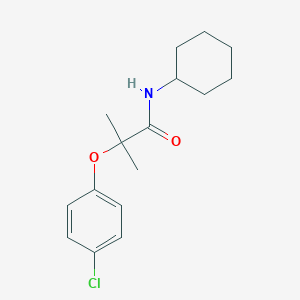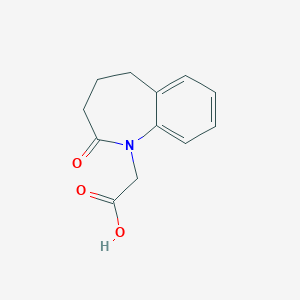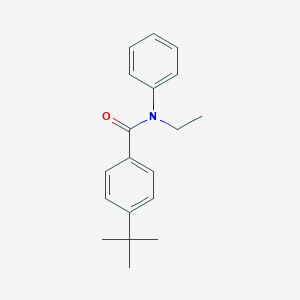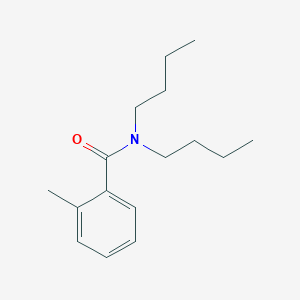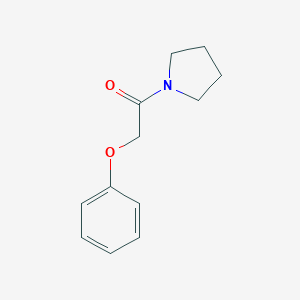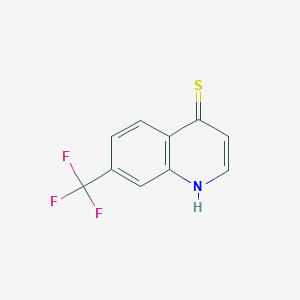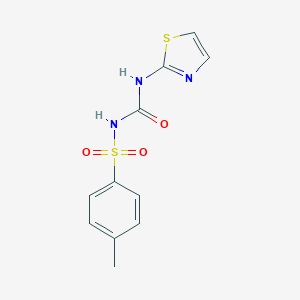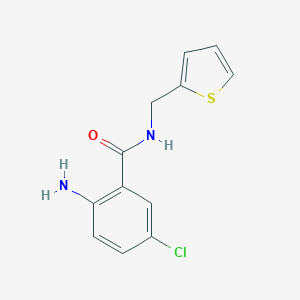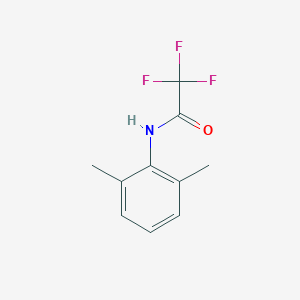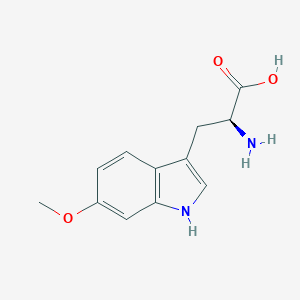
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
説明
“(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 16730-11-3. It has a molecular weight of 234.25 . The IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7 (4-10 (13)12 (15)16)6-14-11 (9)5-8/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16)/t10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .科学的研究の応用
Antimicrobial Activity : Schiff bases derived from Tryptophan, including those with an indole group, have been found to exhibit remarkable antimicrobial activity. This includes antibacterial and antifungal properties, as well as anti-tubercular effects (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Crystal Structure Analysis : Studies on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid have provided insights into its molecular geometry and interactions. These findings are significant for understanding its role in methylation, detoxication, and antioxidation, particularly in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Antifungal Applications : Research into antifungal tripeptides involving derivatives of Tryptophan has led to the identification of molecular properties and structures that are beneficial in antifungal applications. This includes the prediction of bioactivity scores for these peptides, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Corrosion Inhibition : Tryptophan-derived Schiff bases have been used in the prevention of corrosion, particularly in acidic environments. Their adsorption on metal surfaces such as stainless steel and carbon steel has been studied, showing effectiveness in corrosion inhibition (Vikneshvaran & Velmathi, 2017; 2019).
Radiation-Induced Polymeric Modification : Tryptophan derivatives have been used in the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications result in polymers with increased thermal stability and potential applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Enantioselective Synthesis : The enantioselective synthesis of neuroexcitants and pharmaceutical intermediates using Tryptophan derivatives has been explored. This is crucial in the development of specific drug formulations (Pajouhesh et al., 2000).
Biocatalysis in Drug Research : Tryptophan derivatives have been used in biocatalytic processes, particularly in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This showcases the role of these compounds in facilitating efficient and selective chemical transformations in drug research (Li et al., 2013).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBUJRMSWTSLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572504 | |
| Record name | 6-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
CAS RN |
16730-11-3 | |
| Record name | 6-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



